
1-(Butan-2-yl)-2-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Butan-2-yl)-2-methylpiperazine is a useful research compound. Its molecular formula is C9H20N2 and its molecular weight is 156.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Research has explored 2-aminopyrimidines as ligands of the histamine H4 receptor (H4R). Among these, a compound closely related to 1-(Butan-2-yl)-2-methylpiperazine showed potent in vitro activity and effectiveness as an anti-inflammatory agent in animal models. Its structure was optimized for enhanced efficacy, specifically targeting the pyrimidine 6 position and modifying the methylpiperazine moiety (Altenbach et al., 2008).
Dipeptidyl Peptidase IV Inhibitors
In the field of diabetes treatment, a series of beta-amino amides, including compounds structurally similar to this compound, have been synthesized. These have shown potential as inhibitors of dipeptidyl peptidase IV (DPP-IV), essential for the management of type 2 diabetes. One such compound demonstrated significant in vivo efficacy in animal models (Kim et al., 2005).
Antiprotozoal Activity
Compounds with a structure similar to this compound have shown promise in antiprotozoal activity. Studies on ω-aminoacyl and -alkyl derivatives of 4-(4-methylpiperazin-1-yl)bicyclo[2.2.2]octan-2-amines demonstrated significant activity against resistant strains of Plasmodium falciparum and Trypanosoma brucei rhodesiense (Faist et al., 2013).
Catalytic Applications
Research involving 4-(4-Propylpiperazine-1-yl)butane-1-sulfonic acid-modified silica-coated magnetic nanoparticles showcased the catalytic potential of derivatives of this compound. This study involved the synthesis of 1-(benzothiazolylamino)phenylmethyl-2-naphthols, demonstrating the compound's utility in facilitating chemical reactions (Pourghasemi Lati et al., 2018).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have been studied for their potential as corrosion inhibitors. A theoretical study on bipyrazolic-type organic compounds, including analogs of this compound, used density functional theory to investigate their efficacy in inhibiting corrosion (Wang et al., 2006).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-butan-2-yl-2-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-8(2)11-6-5-10-7-9(11)3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQMHTLYWHHVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCNCC1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
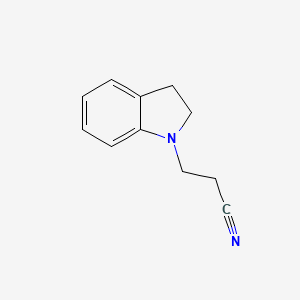
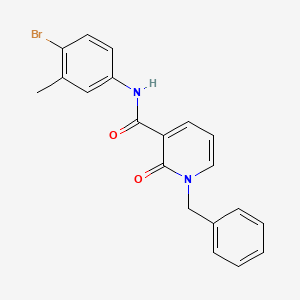
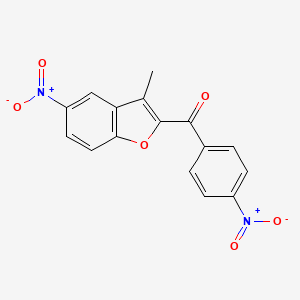

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]prop-2-enamide](/img/structure/B2508200.png)
![3-benzyl-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2508201.png)
![2-(4-chlorophenoxy)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2508205.png)
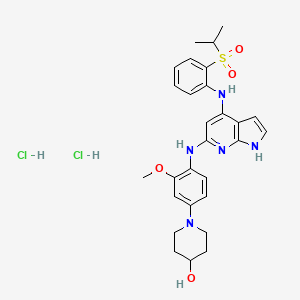
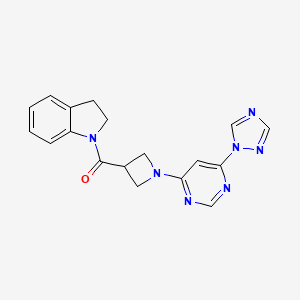
![4-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2508211.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2508213.png)
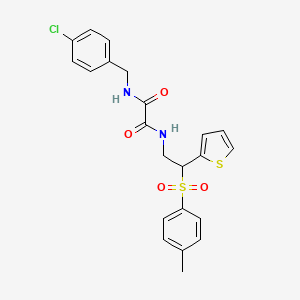
![(4-Ethylbenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B2508217.png)
